molecular formula C19H23BrN2O3 B11329859 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11329859
M. Wt: 407.3 g/mol
InChI Key: GTOLJQIQJYCRNP-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a bromophenoxy group, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromophenol is then reacted with an appropriate alkylating agent to form 4-bromophenoxy intermediate.

    Formation of the Furan Derivative: Separately, 5-methylfuran-2-carboxylic acid is synthesized through the oxidation of 5-methylfuran.

    Amidation: The furan derivative is then converted to an amide by reacting with an appropriate amine, such as pyrrolidine, under dehydrating conditions.

    Coupling Reaction: Finally, the bromophenoxy intermediate is coupled with the furan amide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a candidate for studying biochemical pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Industry

In industrial applications, the compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the furan and pyrrolidine moieties can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, making this compound a valuable subject of study.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C19H23BrN2O3/c1-14-4-9-18(25-14)17(22-10-2-3-11-22)12-21-19(23)13-24-16-7-5-15(20)6-8-16/h4-9,17H,2-3,10-13H2,1H3,(H,21,23)

InChI Key

GTOLJQIQJYCRNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)COC2=CC=C(C=C2)Br)N3CCCC3

Origin of Product

United States

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